

"Methyl 3-thiophenecarboxylate" CAS number and molecular structure

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Compound of Interest

Compound Name: Methyl 3-thiophenecarboxylate

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Methyl 3-thiophenecarboxylate: A Technical Guide for Researchers

CAS Number: 22913-26-4

Molecular Formula: $C_6H_6O_2S$

Synonyms: 3-Thiophenecarboxylic acid, methyl ester; Methyl thiophene-3-carboxylate; 3-(Methoxycarbonyl)thiophene

This technical guide provides an in-depth overview of **Methyl 3-thiophenecarboxylate**, a key heterocyclic building block for professionals in chemical research and drug development. The document outlines its chemical and physical properties, spectroscopic data, a detailed experimental protocol for its synthesis via Fischer esterification, and a visual representation of the synthetic workflow.

Core Properties and Spectroscopic Data

Methyl 3-thiophenecarboxylate is a colorless to light yellow liquid at room temperature.[1] It is characterized by a thiophene ring functionalized with a methyl ester group at the 3-position.[2] This structure imparts unique electronic properties that make it a valuable intermediate in the synthesis of more complex molecules in the pharmaceutical and materials science sectors.[2]

The following tables summarize key quantitative data for **Methyl 3-thiophenecarboxylate**.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |
|-------------------|--|-----------|
| CAS Number | 22913-26-4 | [3][4] |
| Molecular Weight | 142.18 g/mol | [4] |
| Molecular Formula | C ₆ H ₆ O ₂ S | [1][2][4] |
| Density | 1.174 g/mL at 25 °C | [3] |
| Boiling Point | 98 °C at 10 mmHg | [3] |
| Refractive Index | n ₂₀ /D 1.5380 | [3] |
| Appearance | Colorless to Light yellow clear liquid | [1] |

Table 2: Predicted ¹H NMR Spectral DataSolvent: Chloroform-d (CDCl₃), Frequency: 300 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|-------------------------|--------------|-------------|---|
| 8.12 | m | 1H | Thiophene ring proton |
| 7.53 | m | 1H | Thiophene ring proton |
| 7.31-7.34 | m | 1H | Thiophene ring proton |
| 3.89 | s | 3H | Methyl ester protons (-OCH ₃) |

Data sourced from
iChemical[3]

Synthesis of Methyl 3-thiophenecarboxylate

A common and efficient method for the synthesis of **Methyl 3-thiophenecarboxylate** is the Fischer esterification of 3-thiophenecarboxylic acid with methanol, using a strong acid catalyst

such as sulfuric acid. This reversible reaction is driven towards the product by using an excess of the alcohol, which also serves as the solvent.

Experimental Protocol: Fischer Esterification

This protocol is a representative procedure adapted from standard Fischer esterification methodologies.

Materials and Equipment:

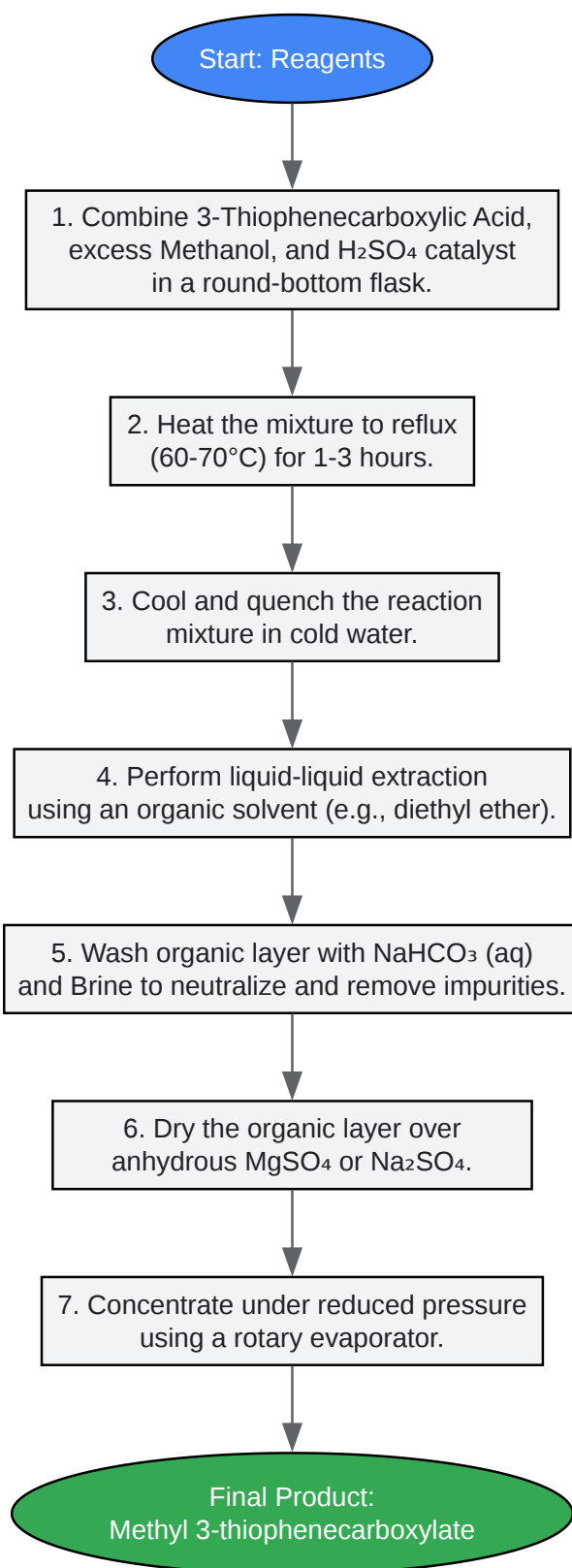
- 3-Thiophenecarboxylic acid
- Anhydrous Methanol (MeOH)
- Concentrated Sulfuric Acid (H₂SO₄)
- Saturated Sodium Bicarbonate (NaHCO₃) solution
- Saturated Sodium Chloride (NaCl) solution (brine)
- Diethyl ether (or other suitable extraction solvent)
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
- Round-bottom flask
- Reflux condenser
- Heating mantle with magnetic stirring
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-thiophenecarboxylic acid in an excess of anhydrous methanol (e.g., 10-20 molar equivalents).
- **Catalyst Addition:** While stirring the solution, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
- **Reflux:** Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue the reflux for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up - Quenching:** After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing cold water or ice.
- **Extraction:** Transfer the aqueous mixture to a separatory funnel. Extract the product into diethyl ether (or another suitable organic solvent) three times. Combine the organic layers.
- **Neutralization:** Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude **Methyl 3-thiophenecarboxylate**.
- **Purification (Optional):** If necessary, the crude product can be further purified by vacuum distillation.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **Methyl 3-thiophenecarboxylate** via Fischer esterification.



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Caption: Workflow for the synthesis of **Methyl 3-thiophenecarboxylate**.

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References

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